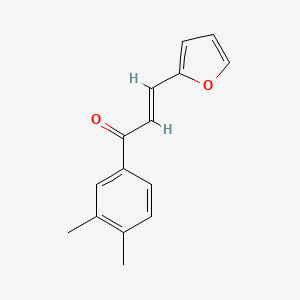
4,4'-Difluorostilbene, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Difluorostilbene, 95% (4,4'-DFS) is a difluorinated stilbene compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 84-86°C and a melting point of 130-132°C. 4,4'-DFS is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a starting material for the synthesis of derivatives of 4,4'-DFS and as a building block in the synthesis of organic materials.
Scientific Research Applications
4,4'-DFS is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals and pesticides. It is also used as a building block in the synthesis of organic materials. Additionally, 4,4'-DFS is used in the synthesis of fluorinated polymers and as a reagent for the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,4'-DFS is not fully understood. It is believed to interact with a variety of cellular targets, including proteins, enzymes, and receptors. It is also believed to interact with DNA, RNA, and other biomolecules.
Biochemical and Physiological Effects
4,4'-DFS has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, modulate the expression of genes involved in cell differentiation, and inhibit the activity of enzymes involved in cell signalling pathways. Additionally, 4,4'-DFS has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
4,4'-DFS has several advantages for use in laboratory experiments. It is relatively stable, has a low melting point, and is soluble in organic solvents. Additionally, it can be synthesized using a variety of methods and is relatively inexpensive. However, 4,4'-DFS is also toxic and must be handled with caution.
Future Directions
Due to its various biochemical and physiological effects, there are numerous potential future directions for 4,4'-DFS. These include further research into its effects on cancer cells, its potential as an anti-inflammatory agent, its use in the synthesis of heterocyclic compounds, and its use as a building block in the synthesis of organic materials. Additionally, further research into its mechanism of action and its potential applications in drug development is warranted.
Synthesis Methods
4,4'-DFS can be synthesized through several methods. The most common method is the reaction of 4-chlorostyrene with sulfur dioxide and hydrogen fluoride in an inert atmosphere. This reaction produces 4,4'-difluorostyrene, which is then hydrolyzed to 4,4'-difluorostilbene. Other methods include the reaction of 4-chlorostyrene with bromine and sulfur dioxide, the reaction of 4-chlorostyrene with sulfur trioxide, and the reaction of 4-chlorostyrene with sulfuric acid.
properties
IUPAC Name |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOGNMZDLWKCL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-1,2-Bis(4-fluorophenyl)ethene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

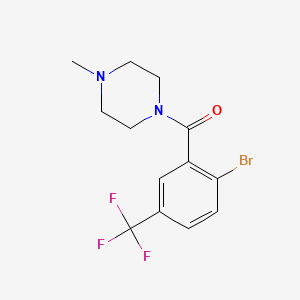
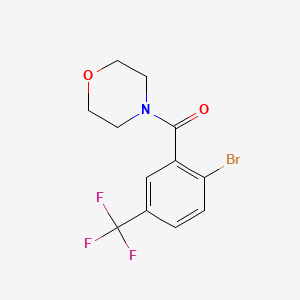
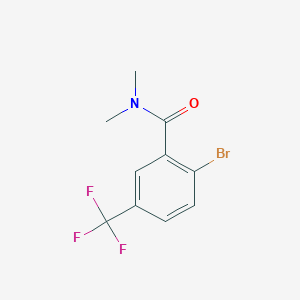
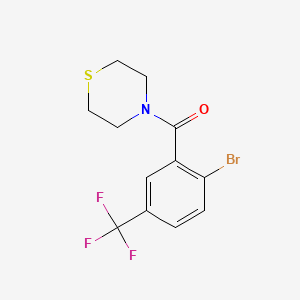

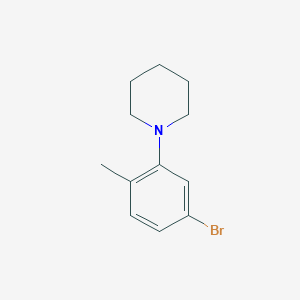
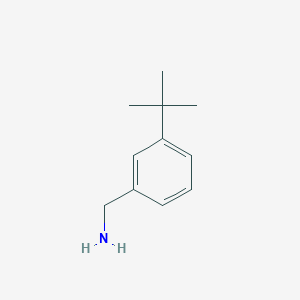
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)
![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)
